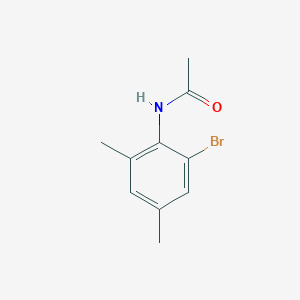

N-(2-bromo-4,6-dimethylphenyl)acetamide

Description

N-(2-Bromo-4,6-dimethylphenyl)acetamide is a brominated acetamide derivative characterized by a 2-bromo substituent and two methyl groups at the 4- and 6-positions on the phenyl ring. This compound exhibits atropisomerism due to restricted rotation around the N–C(aryl) bond, with a high rotational barrier (ΔG‡ = 30.8 kcal mol⁻¹) observed between its enantiomers . The major (E)-rotamer dominates in solution (E/Z ratio ≈ 96:4 in CDCl₃ at room temperature), while the (Z)-rotamer is detectable via ¹H NMR spectroscopy . Its synthesis involves preparative resolution using chiral HPLC columns (e.g., (S,S)-Whelk-O1), highlighting its stereochemical complexity .

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11g/mol |

IUPAC Name |

N-(2-bromo-4,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C10H12BrNO/c1-6-4-7(2)10(9(11)5-6)12-8(3)13/h4-5H,1-3H3,(H,12,13) |

InChI Key |

BDIVQHJZKJXDAB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)C)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)NC(=O)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Halogen and Methyl Substituents

2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide

- Structure : Differs in bromine position (4-bromo vs. 2-bromo) and methyl substitution (2,6-dimethyl vs. 4,6-dimethyl).

- Crystallography: Monoclinic crystal system (space group P2₁/c) with unit cell dimensions a = 4.7146 Å, b = 22.999 Å, c = 13.5350 Å, and β = 91.138° .

N-(2-Bromo-4,5-difluorophenyl)acetamide

- Structure : Features difluoro substituents (4,5-positions) instead of methyl groups.

- Properties: Molecular formula C₈H₆BrF₂NO (MW = 250.04) with distinct electronic effects due to fluorine’s electronegativity .

- Applications : Used in pharmaceutical intermediates, contrasting with the methyl-dominated steric profile of the target compound .

N-(2-Bromo-4,5-dichlorophenyl)-2-chloroacetamide

- Structure : Incorporates chlorine at the 4,5-positions and an additional chloroacetamide group.

Pharmacologically Active Acetamides

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)

- Activity : Exhibits IC₅₀ values < 10 μM against HCT-116, SF268, and MCF-7 cancer cell lines, outperforming simpler brominated acetamides in cytotoxicity .

- Structural Advantage : The quinazoline-sulfonyl moiety enhances DNA intercalation or kinase inhibition, absent in the target compound .

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

- Patent Relevance : Part of a benzothiazole series with claimed antiviral or anticancer properties .

- Key Difference : The benzothiazole scaffold replaces the bromophenyl group, enabling π-π stacking interactions in biological targets .

Acetamides with Complex Heterocyclic Moieties

N-(2-Bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

- Structure : Combines bromo, difluoro, and triazole-furan substituents.

- Applications : Designed for kinase inhibition (e.g., STK137151) with a molecular formula C₁₅H₁₁BrF₂N₄O₂S (MW = 429.24) .

- Comparison : The triazole-thioether linkage introduces hydrogen-bonding capabilities, unlike the target compound’s simpler acetamide backbone .

Crystallographic Behavior

- The target compound’s methyl groups induce greater steric bulk compared to halogen-only analogs, reducing conformational flexibility. This contrasts with 2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide , where methyl groups at 2,6-positions create a linear packing motif in crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.